molecular formula C14H20O3 B14284912 Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate CAS No. 136416-11-0

Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate

Cat. No.: B14284912
CAS No.: 136416-11-0
M. Wt: 236.31 g/mol
InChI Key: LPHCKZXZNGHREJ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate typically involves esterification reactions. One common method is the reaction of 3-[2-(3-hydroxypropyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: 3-[2-(3-carboxypropyl)phenyl]propanoic acid.

    Reduction: Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanol.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances, flavoring agents, and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenylpropanoate: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.

    Ethyl 3-(2-hydroxyphenyl)propanoate: Contains a hydroxy group on the phenyl ring, leading to different reactivity and applications.

    Ethyl 3-(3-hydroxyphenyl)propanoate: Similar structure but with the hydroxy group directly attached to the phenyl ring.

Uniqueness

Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate is unique due to the presence of the hydroxypropyl group, which enhances its reactivity and potential applications in various fields. This structural feature allows for more diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

136416-11-0

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate

InChI

InChI=1S/C14H20O3/c1-2-17-14(16)10-9-13-7-4-3-6-12(13)8-5-11-15/h3-4,6-7,15H,2,5,8-11H2,1H3

InChI Key

LPHCKZXZNGHREJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1CCCO

Origin of Product

United States

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